molecular formula C20H30N4O4S B6557121 methyl 1-(3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanoyl)piperidine-4-carboxylate CAS No. 1040668-69-6

methyl 1-(3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanoyl)piperidine-4-carboxylate

Cat. No.: B6557121
CAS No.: 1040668-69-6
M. Wt: 422.5 g/mol
InChI Key: JVLNNPSNRXGDRY-UHFFFAOYSA-N
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Description

Methyl 1-(3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanoyl)piperidine-4-carboxylate is a structurally complex organic compound featuring:

  • A piperidine ring substituted at the 4-position with a methyl ester group.
  • A propanoyl linker connecting the piperidine to a 1,3-thiazole moiety.
  • A cyclohexylcarbamoyl substituent on the thiazole’s 2-position, introducing steric bulk and lipophilicity .

Properties

IUPAC Name

methyl 1-[3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4S/c1-28-18(26)14-9-11-24(12-10-14)17(25)8-7-16-13-29-20(22-16)23-19(27)21-15-5-3-2-4-6-15/h13-15H,2-12H2,1H3,(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLNNPSNRXGDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural Comparison of Piperidine-Thiazole Derivatives
Compound Name Ester Group Thiazole Substituent Piperidine Substitution Molecular Weight (approx.) Key Features
Target Compound Methyl (COOCH₃) Cyclohexylcarbamoyl 4-position ~480 g/mol High lipophilicity from cyclohexyl group
Ethyl 1-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate Ethyl (COOCH₂CH₃) Cyclohexylureido 4-position ~494 g/mol Ethyl ester may enhance metabolic stability
Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate Ethyl (COOCH₂CH₃) 4-Methylphenylcarbamoyl 3-position ~470 g/mol Aryl substituent for π-π interactions
Ethyl 1-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-4-phenylpiperidine-4-carboxylate Ethyl (COOCH₂CH₃) Thiazol-2-ylamino 4-phenyl ~455 g/mol Phenyl group enhances rigidity
Key Observations :

Ester Group Influence :

  • The methyl ester in the target compound may confer faster metabolic clearance compared to ethyl esters, which are bulkier and more lipophilic .
  • Ethyl esters (e.g., ) are commonly used to balance solubility and membrane permeability.

Aryl substituents (e.g., 4-methylphenyl in ) favor aromatic interactions but may reduce solubility.

Piperidine Substitution: Substitution at the piperidine 4-position (target compound vs. ) allows for optimal spatial orientation of the ester and propanoyl linker. 3-position substitution (e.g., ) or 4-phenyl groups (e.g., ) alter conformational flexibility and binding kinetics.

Table 2: Functional Comparison
Property Target Compound Ethyl 1-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate
LogP (Predicted) ~3.2 ~3.5 ~2.9
Solubility (mg/mL) Low Moderate Low
Metabolic Stability Moderate High Moderate
Therapeutic Potential* Anticancer, Antimicrobial (inferred) Antiviral, Anti-inflammatory Antimicrobial, Kinase Inhibition

*Based on structural analogues (e.g., ).

Key Findings :
  • Solubility : Methyl/ethyl esters and bulky substituents reduce aqueous solubility, necessitating formulation optimization.
  • Biological Activity : Thiazole-piperidine hybrids are frequently explored for kinase inhibition (e.g., ) and antimicrobial activity (e.g., ), suggesting similar pathways for the target compound.

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